![molecular formula C16H17ClN2O4S2 B2803665 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946343-06-2](/img/structure/B2803665.png)
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
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Description
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Antitumor Activity
- Sulfonamide derivatives have been synthesized with potential anticancer activity. For instance, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, demonstrating the potential of sulfonamide compounds in cancer treatment (Sławiński & Brzozowski, 2006).
Molecular Structure and Potential Anticancer Activity
- Another study synthesized novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides as potential anticancer agents, evaluated against a panel of human tumor cell lines, indicating the versatile anticancer potential of sulfonamide derivatives (Sławiński et al., 2012).
Anticancer and Apoptosis-Inducing Activity
- Research into novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives revealed cytotoxic activity towards human cancer cell lines and indicated that certain moieties significantly contribute to anticancer activity. These compounds also induced apoptosis, indicating their potential use in targeted cancer therapies (Żołnowska et al., 2016).
Antimicrobial Activity
- Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and evaluated for antimicrobial activity, highlighting the broad potential of sulfonamide derivatives in combating various microbial infections (Krátký et al., 2012).
Synthesis and Evaluation of Antifungal Activity
- The synthesis of novel azetidin-2-ones with benzenesulfonamide moieties was conducted, and their antifungal activity was evaluated against fungi like Aspergillus niger & Aspergillus flavus, showcasing the potential of sulfonamide compounds in antifungal applications (Gupta & Halve, 2015).
properties
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-6-7-14(19-8-3-9-24(19,20)21)11-16(12)18-25(22,23)15-5-2-4-13(17)10-15/h2,4-7,10-11,18H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSVNHZEOLDZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide |
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